molecular formula C7H8N2O4 B1294033 [3-(methoxycarbonyl)-1H-pyrazol-1-yl]acetic acid CAS No. 1170089-42-5

[3-(methoxycarbonyl)-1H-pyrazol-1-yl]acetic acid

Cat. No. B1294033
M. Wt: 184.15 g/mol
InChI Key: OLLOYPUWGNSGSM-UHFFFAOYSA-N
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Description

“[3-(methoxycarbonyl)-1H-pyrazol-1-yl]acetic acid” is a chemical compound with a molecular weight of 184.15 . It is used in scientific research and exhibits high burstiness and perplexity, enabling its application in diverse studies, such as drug development, organic synthesis, and catalysis.


Molecular Structure Analysis

The molecular structure of “[3-(methoxycarbonyl)-1H-pyrazol-1-yl]acetic acid” is represented by the Inchi Code: 1S/C7H8N2O4/c1-13-7(12)5-2-3-9(8-5)4-6(10)11/h2-3H,4H2,1H3,(H,10,11) .

Scientific Research Applications

  • Synthesis of Indole Derivatives

    • Field : Organic Chemistry
    • Application : Indole derivatives play a significant role in cell biology and are used as biologically active compounds for the treatment of cancer cells, microbes, and various types of disorders in the human body .
    • Method : The synthesis of indole derivatives involves the Larock cyclization of certain compounds .
    • Results : The research has led to the development of novel methods of synthesis for this significant ring system .
  • D-Amino Acid Oxidase (DAO) Inhibition

    • Field : Biochemistry
    • Application : 3-Methylpyrazole-5-carboxylic acid, a similar compound to the one you mentioned, is a potent and selective DAO inhibitor that protects DAO cells from oxidative stress induced by D-Serine .
    • Method : The compound is used to inhibit DAO, thus preventing formalin-induced tonic pain .
    • Results : The compound has shown to be effective in preventing formalin-induced tonic pain .
  • Suzuki-Miyaura Cross Coupling Reaction

    • Field : Organic Chemistry
    • Application : The Suzuki-Miyaura cross-coupling reaction is a type of organic reaction, where the coupling of an organoboron compound (boronic acid) and a halide compound occurs with the aid of a palladium catalyst and a base .
    • Method : The reaction involves the use of a palladium catalyst and a base, along with the organoboron compound and the halide .
    • Results : This reaction is widely used in organic synthesis for the formation of carbon-carbon bonds .
  • D-Amino Acid Oxidase (DAO) Inhibition

    • Field : Biochemistry
    • Application : 3-Methylpyrazole-5-carboxylic acid, a similar compound to the one you mentioned, is a potent and selective DAO inhibitor that protects DAO cells from oxidative stress induced by D-Serine .
    • Method : The compound is used to inhibit DAO, thus preventing formalin-induced tonic pain .
    • Results : The compound has shown to be effective in preventing formalin-induced tonic pain .
  • Synthesis of Selected Alkaloids

    • Field : Organic Chemistry
    • Application : The synthesis of selected alkaloids involves the use of indole derivatives as prevalent moieties .
    • Method : The synthesis involves the Larock cyclization of certain compounds .
    • Results : The research has led to the development of novel methods of synthesis for this significant ring system .
  • D-Amino Acid Oxidase (DAO) Inhibition

    • Field : Biochemistry
    • Application : 3-Methylpyrazole-5-carboxylic acid, a similar compound to the one you mentioned, is a potent and selective DAO inhibitor that protects DAO cells from oxidative stress induced by D-Serine .
    • Method : The compound is used to inhibit DAO, thus preventing formalin-induced tonic pain .
    • Results : The compound has shown to be effective in preventing formalin-induced tonic pain .

properties

IUPAC Name

2-(3-methoxycarbonylpyrazol-1-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O4/c1-13-7(12)5-2-3-9(8-5)4-6(10)11/h2-3H,4H2,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLLOYPUWGNSGSM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NN(C=C1)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[3-(methoxycarbonyl)-1H-pyrazol-1-yl]acetic acid

CAS RN

1170089-42-5
Record name 2-[3-(methoxycarbonyl)-1H-pyrazol-1-yl]acetic acid
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